Product packaging for 3,3'-(Ethene-1,2-diyl)dibenzoic acid(Cat. No.:CAS No. 97203-71-9)

3,3'-(Ethene-1,2-diyl)dibenzoic acid

Cat. No.: B14325968
CAS No.: 97203-71-9
M. Wt: 268.26 g/mol
InChI Key: ATCSGDJWJHCRLV-UHFFFAOYSA-N
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Description

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE. 3,3'-(Ethene-1,2-diyl)dibenzoic acid is a dicarboxylic acid organic ligand of interest in the field of porous material synthesis. This compound features a central ethene bridge connecting two benzoic acid groups at the 3,3' positions, creating a specific molecular geometry that influences the structure of the resulting coordination polymers or Metal-Organic Frameworks (MOFs). The angled coordination vector of the 3,3'-substitution may promote the formation of MOF structures distinct from those built with linear 4,4'-isomers, potentially offering unique porosity and functional properties . Researchers utilize this rigid organic linker to construct advanced crystalline materials for applications in gas storage and separation, heterogeneous catalysis, and chemical sensing. The compound is typically characterized by its high purity and stability, with recommended storage in a sealed, dry environment at room temperature . Key Applications: • MOF Construction: Serves as a building block for novel metal-organic frameworks with tailored pore geometries. • Coordination Polymers: Acts as a linker in the self-assembly of one-, two-, or three-dimensional coordination networks. • Materials Science Research: Used in the development of functional organic solids and crystalline sponges for analyte inclusion. * Please note: The specific properties, characterization data (such as melting point, NMR, and FTIR), and safety information for this exact isomer should be verified from analytical data. *

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O4 B14325968 3,3'-(Ethene-1,2-diyl)dibenzoic acid CAS No. 97203-71-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

97203-71-9

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

3-[2-(3-carboxyphenyl)ethenyl]benzoic acid

InChI

InChI=1S/C16H12O4/c17-15(18)13-5-1-3-11(9-13)7-8-12-4-2-6-14(10-12)16(19)20/h1-10H,(H,17,18)(H,19,20)

InChI Key

ATCSGDJWJHCRLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C=CC2=CC(=CC=C2)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 3,3 Ethene 1,2 Diyl Dibenzoic Acid

Established Synthetic Pathways and Yields

The construction of the stilbene (B7821643) backbone in 3,3'-(ethene-1,2-diyl)dibenzoic acid is commonly achieved through classic olefination reactions such as the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and palladium-catalyzed cross-coupling reactions like the Heck reaction. These methods are well-documented for the synthesis of stilbene derivatives in general.

Wittig Reaction: This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. For the synthesis of this compound, this would typically involve the reaction of a 3-carboxybenzylphosphonium salt with 3-formylbenzoic acid, or a related protected derivative. The Wittig reaction is versatile but can sometimes lead to mixtures of (E)- and (Z)-isomers.

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction utilizes a phosphonate (B1237965) carbanion and often provides better (E)-stereoselectivity for the resulting alkene. iosrjournals.org The byproducts of the HWE reaction are water-soluble phosphate (B84403) esters, which simplifies purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. wikipedia.org This pathway would involve reacting a phosphonate ester, such as diethyl (3-carboxybenzyl)phosphonate, with 3-formylbenzoic acid in the presence of a base.

Heck Reaction: This palladium-catalyzed reaction couples an aryl halide with an alkene. wikipedia.org To synthesize this compound, a symmetrical coupling of a 3-halobenzoic acid derivative with itself in the presence of a palladium catalyst and a suitable base could be envisioned, or a coupling of a 3-halobenzoic acid derivative with a vinylboronic acid or a similar vinylating agent. The Heck reaction is known for its high stereoselectivity, typically favoring the trans-isomer. organic-chemistry.org

Synthetic PathwayKey ReagentsTypical StereoselectivityReported Yield (for final hydrolysis step)
Hydrolysis of Diestertrans-3,3'-stilbenedicarboxylic acid methyl ester, NaOH, HClN/A (precursor determines stereochemistry)98%
Wittig Reaction3-Carboxybenzylphosphonium salt, 3-Formylbenzoic acidCan produce E/Z mixturesNot specified for this specific compound
Horner-Wadsworth-EmmonsDiethyl (3-carboxybenzyl)phosphonate, 3-Formylbenzoic acidPredominantly (E)Not specified for this specific compound
Heck Reaction3-Halobenzoic acid derivative, Palladium catalystPredominantly (E)Not specified for this specific compound

Novel Synthetic Approaches and Green Chemistry Principles

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For stilbene derivatives, this includes the use of greener solvents, catalyst-free reactions, and energy-efficient processes.

One novel approach involves visible-light-induced cross-coupling reactions. For instance, the synthesis of stilbene compounds has been achieved through the reaction of nitroalkenes and diazonium tetrafluoroborates under transition-metal-free conditions, using an organophotoredox catalyst and green LEDs as the light source. This method offers exclusive selectivity for the (E)-configuration of stilbenes.

Another green chemistry approach is the use of zeolites as nanoreactors. A new route for the green synthesis of trans-stilbene (B89595) derivatives has been demonstrated at room temperature using MCM-22 zeolites. beilstein-journals.org This method avoids the use of hazardous solvents and high temperatures.

Solvent-free Wittig reactions represent another advancement in green synthesis. These reactions can be carried out by grinding the reactants with a solid base, such as potassium phosphate, eliminating the need for potentially harmful solvents like dichloromethane. beyondbenign.org

Catalyst Development for Targeted Synthesis

The development of efficient catalysts is crucial for optimizing the synthesis of this compound, particularly for Heck-type reactions. Palladium complexes are the most common catalysts for these transformations. wikipedia.org

Recent research has focused on developing highly active and stable palladium catalysts. This includes the use of N-heterocyclic carbene (NHC) ligands, which can enhance the stability and activity of the palladium center, allowing for reactions to proceed under milder conditions and with lower catalyst loadings. mdpi.com For example, palladium complexes with imidazole-based secondary phosphine (B1218219) oxide (SPO) ligands have been shown to be effective precatalysts for the Heck reaction of aryl halides with olefins under mild conditions. beilstein-journals.org

Furthermore, phosphine-free palladium catalysts are being explored to reduce the cost and toxicity associated with phosphine ligands. Catalytic systems employing palladium acetate (B1210297) with ligands such as tetrahydropyrimidinium salts have demonstrated good catalytic activity in the Heck coupling of aryl bromides in aqueous media. mdpi.com The use of palladium nanoparticles stabilized by polymers like poly(N-vinylpyrrolidone) (PVP) has also been shown to be effective for Mizoroki-Heck coupling reactions in aqueous media under microwave irradiation, offering high yields and short reaction times. nih.gov

Purification and Scale-Up Considerations in Academic Synthesis

The purification of this compound can present challenges due to its dicarboxylic acid nature, which can affect its solubility. Recrystallization is a common method for purifying dicarboxylic acids, often requiring the selection of an appropriate solvent system. In some cases, separation of cis and trans isomers may be necessary if the synthesis is not highly stereoselective. Techniques such as pH-zone-refining counter-current chromatography have been employed for the preparative separation of isomeric dicarboxylic acids. nih.gov

When scaling up the synthesis of dicarboxylic acids in an academic setting, several factors need to be considered. These include efficient heat transfer, effective mixing, and safe handling of reagents. For reactions that produce solid byproducts, such as the triphenylphosphine oxide from the Wittig reaction, their efficient removal is a key consideration for purification on a larger scale. The use of HWE reaction is advantageous in this regard, as the phosphate byproducts are typically water-soluble and can be easily removed by extraction. wikipedia.org

For industrial-scale production, the development of robust and scalable processes is paramount. This often involves moving from batch to continuous flow processes, which can offer better control over reaction parameters and improved safety. The use of heterogeneous catalysts that can be easily separated from the reaction mixture and recycled is also a key consideration for sustainable and cost-effective large-scale synthesis.

Advanced Structural Investigations of 3,3 Ethene 1,2 Diyl Dibenzoic Acid

Conformational Analysis and Isomeric Studies

The conformational landscape of 3,3'-(Ethene-1,2-diyl)dibenzoic acid is primarily dictated by the rotational freedom around several key single bonds and the inherent geometric constraints of its double bond. The central ethene-1,2-diyl bridge can exist as one of two geometric isomers: the trans (E) isomer, where the benzoic acid moieties are on opposite sides of the double bond, and the cis (Z) isomer, where they are on the same side. The trans isomer is generally the more thermodynamically stable and less sterically hindered configuration for stilbene-like molecules.

It is also important to consider the potential for intramolecular hydrogen bonding, particularly in the cis isomer, where the two carboxylic acid groups are in closer proximity. However, the formation of an intramolecular hydrogen bond would likely induce significant strain in the molecule. In the trans isomer, intramolecular hydrogen bonding is not feasible due to the large distance between the carboxylic acid groups.

Solid-State Packing and Intermolecular Interactions

In the solid state, molecules of this compound are expected to arrange themselves in a manner that maximizes favorable intermolecular interactions. The primary and most influential of these are the hydrogen bonds formed between the carboxylic acid groups. Typically, carboxylic acids form strong, dimeric hydrogen-bonding motifs where the hydroxyl group of one molecule interacts with the carbonyl oxygen of a neighboring molecule, and vice versa. This creates a highly stable, eight-membered ring structure.

Crystallographic Analysis of Solvates and Co-crystals

Co-crystals are formed when the target molecule crystallizes with a stoichiometric amount of another neutral molecule, known as a co-former. The selection of a co-former with complementary hydrogen-bonding sites, such as pyridine (B92270) or other nitrogen-containing heterocycles, could lead to the formation of new and predictable supramolecular synthons. For example, a co-crystal with a bipyridine could result in a hydrogen-bonded chain or network where the carboxylic acid proton is transferred to the pyridine nitrogen, forming a salt bridge.

The crystallographic analysis of such solvates and co-crystals would provide precise data on bond lengths, bond angles, and torsion angles, offering empirical evidence for the conformational preferences of the molecule. Furthermore, it would reveal the specific intermolecular interactions that govern the crystal packing in a multi-component system.

Computational and Theoretical Studies on 3,3 Ethene 1,2 Diyl Dibenzoic Acid

Electronic Structure and Reactivity Predictions

Computational studies, primarily employing Density Functional Theory (DFT), provide significant insights into the electronic structure and reactivity of 3,3'-(Ethene-1,2-diyl)dibenzoic acid. While specific DFT calculations for this exact isomer are not extensively published, data from related stilbene (B7821643) and benzoic acid derivatives allow for robust predictions. The electronic properties are largely governed by the π-conjugated system of the stilbene core, influenced by the meta-positioned carboxylic acid groups.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's electronic behavior. For this compound, the HOMO is expected to be distributed across the stilbene backbone, particularly the central ethene bridge and the phenyl rings, characteristic of π-conjugated systems. The LUMO is also anticipated to be delocalized over this π-system. The carboxylic acid groups, being electron-withdrawing, are predicted to lower the energy levels of both HOMO and LUMO compared to unsubstituted stilbene. This, in turn, influences the HOMO-LUMO energy gap, a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps are valuable for predicting reactive sites. For this compound, the MEP would show regions of negative potential (red/yellow) concentrated around the oxygen atoms of the carboxylic acid groups, indicating their susceptibility to electrophilic attack and their role as hydrogen bond acceptors. The hydrogen atoms of the carboxylic acid groups would exhibit a positive potential (blue), marking them as sites for nucleophilic attack and as hydrogen bond donors. The aromatic rings and the ethene bridge would present a more neutral (green) or slightly negative potential, characteristic of π-systems.

Table 1: Predicted Electronic Properties of this compound

Property Predicted Characteristic Influence of Functional Groups
HOMO Distribution Delocalized over the stilbene π-system Carboxylic acid groups lower the energy level
LUMO Distribution Delocalized over the stilbene π-system Carboxylic acid groups lower the energy level
HOMO-LUMO Gap Moderate, influencing reactivity Electron-withdrawing groups may slightly reduce the gap
MEP Negative Sites Oxygen atoms of the carboxylic acids Key sites for hydrogen bonding and electrophilic attack

| MEP Positive Sites | Hydrogen atoms of the carboxylic acids | Key sites for hydrogen bonding and nucleophilic attack |

Note: The values in this table are qualitative predictions based on computational studies of analogous compounds.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are instrumental in exploring the conformational flexibility and dynamic behavior of molecules like this compound. mdpi.com These simulations model the movement of atoms over time, providing a detailed picture of the molecule's accessible conformations and the energy barriers between them.

The primary sources of conformational flexibility in this compound are the rotations around the single bonds connecting the phenyl rings to the ethene bridge and the rotation of the carboxylic acid groups. researchgate.net MD simulations of stilbene and its derivatives have shown that the molecule is not perfectly planar. nih.gov The phenyl rings typically adopt a propeller-like conformation, being twisted out of the plane of the central double bond by a certain angle. nih.gov This twisting is a balance between the stabilizing effect of π-conjugation, which favors planarity, and the destabilizing steric hindrance between the hydrogen atoms on the phenyl rings and the ethene bridge. For the 3,3'-isomer, this steric hindrance is less pronounced than in the 2,2'-isomer, but still significant enough to induce non-planarity.

MD simulations can map the potential energy surface related to these rotations, identifying the most stable, low-energy conformers. researchgate.net It is expected that the global energy minimum for this compound corresponds to a non-planar, C2 symmetry conformation where the phenyl rings are twisted by approximately 15-30 degrees relative to the ethene plane. nih.gov Local energy minima may also exist for other conformations. Furthermore, the simulations can reveal the dynamics of the carboxylic acid groups, which are relatively free to rotate. Their orientation will be crucial in determining intermolecular interactions, particularly hydrogen bonding.

Table 2: Predicted Conformational Properties of this compound

Conformational Feature Predicted Characteristic Energetic Considerations
Phenyl Ring Torsion Non-planar, propeller-like structure Balance between π-conjugation and steric hindrance
Stable Conformers Global minimum with C2 symmetry Multiple local minima may exist
Torsional Angle Estimated 15-30 degrees from the ethene plane Relatively low energy barrier for rotation

| Carboxylic Group Rotation | Relatively free rotation | Orientation dictates intermolecular interactions |

Note: The values in this table are estimations based on MD simulations of stilbene and related molecules.

Prediction of Self-Assembly Behavior

The self-assembly of this compound in solution and in the solid state is largely dictated by the formation of intermolecular hydrogen bonds between the carboxylic acid groups. nih.gov Computational studies on benzoic acid and other aromatic carboxylic acids have demonstrated their strong tendency to form well-defined supramolecular structures. rsc.org

The most common and stable hydrogen bonding motif for carboxylic acids is the formation of a cyclic dimer, where two molecules are held together by a pair of O-H···O hydrogen bonds. This is a highly favorable arrangement and is expected to be the primary building block in the self-assembly of this compound.

Computational approaches can also predict the strength and geometry of the hydrogen bonds, as well as the role of other non-covalent interactions, such as π-π stacking between the aromatic rings, in stabilizing the final supramolecular architecture. rsc.org

Table 3: Predicted Self-Assembly Characteristics of this compound

Supramolecular Feature Predicted Behavior Driving Forces
Primary Motif Formation of cyclic dimers Strong O-H···O hydrogen bonds
Higher-Order Structures Potential for 1D chains or 2D/3D networks Hydrogen bonding and π-π stacking
Influence of Isomerism Bent molecular shape may lead to complex or porous structures Meta-substitution pattern

| Stabilizing Interactions | Hydrogen bonds, π-π stacking, van der Waals forces | Collective effect of non-covalent interactions |

Note: These predictions are based on computational studies of self-assembling benzoic acid derivatives.

Coordination Chemistry of 3,3 Ethene 1,2 Diyl Dibenzoic Acid

Synthesis of Metal-Organic Frameworks (MOFs) utilizing 3,3'-(Ethene-1,2-diyl)dibenzoic acid

The synthesis of MOFs using this compound as a linker typically involves solvothermal or hydrothermal methods. In these processes, the ligand and a metal salt are dissolved or suspended in a solvent, often a high-boiling-point organic solvent like N,N-dimethylformamide (DMF), and heated in a sealed vessel. The elevated temperature and pressure facilitate the deprotonation of the carboxylic acid groups and the subsequent coordination to the metal centers, leading to the self-assembly of the crystalline MOF structure. The choice of metal ion, solvent system, temperature, and reaction time are all critical parameters that influence the final product's structure and properties.

Design Principles and Ligand-Metal Coordination Modes

The rational design of MOFs is a cornerstone of crystal engineering. The final topology of a MOF is largely dictated by the geometry of the organic linker and the coordination preferences of the metal ion or cluster, often referred to as the secondary building unit (SBU).

Design Principles: The this compound ligand possesses a bent or angular geometry, in contrast to the linear shape of its 4,4'- isomer. This angularity is a key design element, as it predisposes the resulting framework to form more complex, non-linear topologies rather than simple, linear pillared structures. The use of ligand isomers is a powerful strategy for creating new porous scaffolds and modifying the physical behavior of a MOF without changing its chemical composition. rsc.orgrsc.org For instance, studies on the isomeric (Z)-4,4'-stilbene dicarboxylic acid have shown that its non-linear geometry leads to the formation of novel 2D sheet and 3D microporous frameworks, a principle that directly applies to the design considerations for the 3,3'- isomer. rsc.orgrsc.org

Ligand-Metal Coordination Modes: The carboxylate groups of the ligand can coordinate to metal centers in several ways, including monodentate, bidentate chelating, and bidentate bridging modes. The bridging mode is most common in MOF construction as it allows for the extension of the structure into a multi-dimensional network. In lanthanide-based MOFs constructed from the related (Z)-4,4'-stilbene dicarboxylic acid, the metal centers are typically eight-coordinate, with the carboxylate groups adopting a bidentate bridging mode to link adjacent metal ions into one-dimensional inorganic chains. rsc.orgresearchgate.net These chains are then cross-linked by the organic stilbene (B7821643) backbone to form the final 3D structure. It is anticipated that this compound would exhibit similar coordination behavior, forming paddlewheel or cluster SBUs with transition metals and higher-coordination-number SBUs with lanthanides.

Structural Diversity in MOFs

The combination of a bent dicarboxylate linker like this compound with various metal centers can lead to a wide range of structural topologies. The flexibility of the ligand's backbone, the coordination preferences of the metal ion, and the reaction conditions all contribute to this diversity. figshare.commdpi.com

Research on the isomeric (Z)-4,4'-stilbene dicarboxylic acid has demonstrated that a single ligand can produce vastly different structures. For example, with lanthanide metals, this ligand has been shown to form both non-interpenetrating 2D sheet structures and microporous 3D frameworks that possess a previously unrecognized underlying net topology. rsc.orgrsc.org The 2D structures can even act as intermediates that transform into the more stable 3D frameworks over extended reaction times. rsc.org This highlights the principle that subtle changes in ligand geometry have a profound impact on the resulting MOF architecture. mdpi.com Given its own distinct angularity, it is expected that the 3,3'- isomer would also yield a rich variety of network structures, potentially including interpenetrated frameworks, helical structures, and topologies built from complex multinuclear SBUs.

Below is an illustrative table of potential structural outcomes based on findings from analogous stilbene-based ligands.

Metal IonLigand IsomerResulting StructureDimensionalityKey Feature
Lanthanides (e.g., Eu, Gd, Tb)(Z)-4,4'-stilbene dicarboxylic acidSheet-like framework2DIsostructural sheets
Lanthanides (e.g., Eu, Gd, Tb)(Z)-4,4'-stilbene dicarboxylic acidMicroporous framework3DNovel 'lmj1' topology
Sodium (Na⁺)(E)-4,4'-stilbene dicarboxylic acid3D Coordination Polymer3DHigh thermal stability
Zinc (Zn²⁺)(E)-4,4'-stilbene dicarboxylic acidInterpenetrated framework3DIncreased stability on bromination

Note: This table is for illustrative purposes, showing the structural diversity achieved with closely related stilbene dicarboxylic acid isomers.

Post-Synthetic Modification Strategies in MOFs

Post-synthetic modification (PSM) is a powerful technique to introduce chemical functionality into a pre-synthesized MOF without altering its underlying framework. researchgate.netrsc.org For MOFs constructed from this compound, the ethene double bond is a prime target for PSM.

One prominent strategy is the photochemical [2+2] cycloaddition. If the stilbene linkers within the MOF are arranged in a suitable parallel orientation (less than ~4 Å apart), UV irradiation can induce a cycloaddition reaction between adjacent double bonds, forming cyclobutane (B1203170) rings. rsc.org This transformation can dramatically alter the framework's rigidity, pore size, and adsorption properties. Another approach is the chemical modification of the double bond, for instance, through bromination. This has been demonstrated on a MOF containing trans-4,4'-stilbene dicarboxylate, where the reaction proceeds with high diastereoselectivity due to the rigid arrangement of the linkers within the crystal lattice. Other potential PSM reactions targeting the double bond include epoxidation and hydrogenation.

PSM StrategyReagent/ConditionTarget SiteResulting Modification
PhotocycloadditionUV LightEthene Double BondFormation of cyclobutane rings
BrominationBromine (Br₂)Ethene Double BondAddition of bromine across the double bond
EpoxidationPeroxy acidsEthene Double BondFormation of an epoxide ring
HydrogenationH₂, CatalystEthene Double BondSaturation to an ethane (B1197151) bridge

Note: This table outlines potential PSM strategies applicable to the ethene moiety of the ligand.

In-Situ Ligand Alteration during MOF Synthesis

In-situ reactions involve the transformation of the organic ligand during the MOF synthesis process, leading to a final framework that incorporates a modified version of the original linker. For this compound, the most relevant in-situ alteration is photoisomerization.

The ethene unit of stilbene derivatives can exist in either a trans (E) or cis (Z) configuration. Irradiation with light of an appropriate wavelength can induce isomerization between these two forms. acs.org If this process occurs within the reaction mixture during MOF formation, it can influence the self-assembly process and lead to different framework topologies, or even mixtures of phases. For example, starting a synthesis with the trans isomer under UV irradiation could lead to the formation of a framework characteristic of the cis isomer. Another potential, more complex in-situ reaction is the Mallory reaction, a photochemical oxidative cyclization of stilbenes to form phenanthrenes. nih.gov While this typically requires an oxidizing agent like iodine, the conditions within a MOF synthesis (involving metal ions that can act as oxidants) could potentially facilitate such transformations, leading to a completely new, more rigid ligand being incorporated into the final structure. researchgate.net

Formation of Coordination Polymers (CPs) with this compound

While MOFs are a subclass of coordination polymers characterized by their porosity, the term CP also encompasses a broader range of non-porous, extended network structures, including 1D chains, 2D layers, and dense 3D frameworks. The synthesis of CPs with this compound often employs similar solvothermal methods as MOF synthesis, but can also include slower evaporation techniques at room temperature. The final dimensionality and structure are highly dependent on the coordination preferences of the metal ion and the presence of any ancillary ligands. nih.govrsc.org

Self-Assembly Mechanisms in CP Formation

The formation of a coordination polymer is a complex self-assembly process governed by the interplay of various factors. The primary driving force is the formation of thermodynamically stable coordination bonds between the metal ions and the carboxylate groups of the ligand. mdpi.com

In-depth Search Reveals Scant Research on the Coordination Chemistry of this compound

Despite a comprehensive search of scientific databases and chemical literature, there is a notable lack of published research specifically detailing the coordination chemistry of this compound. Consequently, a detailed article on its use in coordination polymers, as outlined by the requested structure, cannot be generated at this time.

The compound, also known as 3,3'-stilbenedicarboxylic acid (CAS No. 97203-71-9), has not been a significant focus of research in the field of metal-organic frameworks (MOFs) or coordination polymers (CPs), unlike its more commonly studied isomers.

Extensive searches were conducted to locate studies on the following topics related to this compound:

The influence of different metal ions and reaction conditions on the topology of coordination polymers.

The formation of chiral coordination polymers.

The supramolecular chemistry within its assemblies, including hydrogen bonding, π-π stacking, and host-guest interactions.

For context, significant research has been published on the coordination polymers derived from the isomeric 4,4'-stilbenedicarboxylic acid . Studies on this related compound have demonstrated how the choice of metal ion and the trans or cis configuration of the ethene bridge can lead to a diverse range of network topologies, from 2D sheets to complex 3D frameworks. However, in strict adherence to the request to focus solely on the 3,3' isomer, details of these related findings are not elaborated here.

The absence of literature on the coordination chemistry of this compound suggests that this particular ligand may be a subject for future exploration in the design and synthesis of novel coordination polymers. Until such research is published, a comprehensive article on this specific topic remains unfeasible.

Functional Applications of Materials Derived from 3,3 Ethene 1,2 Diyl Dibenzoic Acid

Catalysis and Photocatalysis in MOFs/CPs

The inherent porosity and tunable chemical nature of MOFs and CPs make them excellent candidates for catalytic applications. By incorporating catalytically active metal sites or functional organic linkers, these materials can act as highly efficient and selective heterogeneous catalysts.

Heterogeneous Catalysis

MOFs serve as promising platforms for heterogeneous catalysis due to their high surface areas and well-defined, accessible active sites. d-nb.info These active sites can be the metal nodes of the framework, functional groups on the organic linkers, or encapsulated guest molecules. sci-hub.st The catalytic activity can stem from coordinatively unsaturated metal sites that function as Lewis acids or from basic functionalities on the organic linkers. mdpi.comrsc.org

While the principles of MOF-based heterogeneous catalysis are well-established, specific examples of MOFs derived from 3,3'-(Ethene-1,2-diyl)dibenzoic acid being utilized for specific catalytic reactions are not extensively documented in the current body of scientific literature. The potential for such materials exists, for instance, by creating frameworks with open metal sites that could catalyze reactions like oxidations, reductions, or various C-C bond-forming reactions. sci-hub.st Additionally, the stilbene (B7821643) core of the linker itself could potentially be modified post-synthetically to introduce catalytic functionalities. nih.govnih.gov

Photocatalytic Degradation and Hydrogen Evolution

Photocatalysis using MOFs is a rapidly growing field, with applications in environmental remediation and renewable energy production. nih.gov MOFs can act as semiconductors, absorbing light to generate electron-hole pairs that drive redox reactions. rsc.org This property is harnessed for the degradation of organic pollutants in water and for the production of hydrogen from water splitting. mdpi.comlidsen.com

The organic linker plays a crucial role in the photocatalytic activity of a MOF by influencing its light-harvesting properties and electronic band structure. The stilbene unit in this compound contains a π-conjugated system which is photoactive and could facilitate light absorption and charge transfer, which are key processes in photocatalysis. Luminescence studies on related stilbene-based MOFs suggest interesting photophysical properties. rsc.org

Despite this potential, detailed research focusing on the photocatalytic degradation of specific pollutants or on hydrogen evolution rates for MOFs synthesized from this compound is not widely reported. The general mechanism for such processes would involve the generation of reactive oxygen species (like hydroxyl radicals) for pollutant degradation or the reduction of protons to generate hydrogen gas, but specific efficiency and performance data for this class of materials remain a subject for future research.

Gas Adsorption and Separation Technologies

The well-defined pore structures and high surface areas of MOFs make them exceptional candidates for gas adsorption and separation applications. By tuning the pore size, shape, and surface chemistry, MOFs can be designed to selectively adsorb certain gas molecules over others. researchgate.net

H2 Storage and Methane (B114726) Adsorption

The development of safe and efficient hydrogen (H2) storage materials is a key challenge for a hydrogen-based economy. MOFs are being extensively studied for H2 storage due to their high porosity and the potential for strong interactions with hydrogen molecules. researchgate.net The H2 storage capacity is influenced by factors such as surface area, pore volume, and the heat of adsorption. energy.govenergy.gov Smaller pores and polarized linkers have been shown to be advantageous for hydrogen storage. berkeley.edu The functionalization of linkers is also a strategy to improve H2 uptake. nih.gov

Similarly, the adsorption of methane (CH4) is important for natural gas storage and transportation. MOFs with optimized pore sizes and surface properties can exhibit high methane storage capacities. rsc.org

Currently, there is a lack of specific experimental data regarding the hydrogen storage or methane adsorption capacities of MOFs synthesized with this compound. Research in this area would be necessary to determine their potential for these energy-related applications.

Sensing Applications

Metal-organic frameworks derived from this compound have been investigated for their potential in chemical sensing, leveraging their porous nature and the electronic properties of the ligand.

While the broader class of stilbene-based MOFs has shown promise in the detection of various small molecules and ions, specific studies on materials derived from this compound are emerging. The functional groups within the pores of these MOFs can interact with guest molecules, leading to a detectable signal. For instance, the presence of open metal sites or specific functional groups on the linker can facilitate selective binding of analytes. Although detailed research on MOFs from the 3,3'-isomer for the detection of a wide array of small molecules is not as extensive as for its 4,4'- counterpart, the underlying principles suggest potential for applications in environmental monitoring and industrial process control.

Luminescent metal-organic frameworks (L-MOFs) are a significant subclass of MOFs that are actively researched for their sensing capabilities. The luminescence of these materials can be modulated by the presence of specific analytes, leading to either an enhancement ("turn-on") or a reduction ("turn-off") of the emission intensity. This response forms the basis of highly sensitive and selective sensing platforms.

L-MOFs constructed from ligands related to this compound have been explored for the detection of nitroaromatic compounds, which are common explosives and environmental pollutants. The electron-deficient nature of nitroaromatics can lead to quenching of the MOF's luminescence through photoinduced electron transfer. While much of the foundational work has utilized other dicarboxylic acid linkers, the principles are applicable to frameworks synthesized with the 3,3'-stilbene backbone.

Similarly, the detection of metal ions is another key application of L-MOFs. The interaction of specific metal ions with the framework can alter the ligand-centered or metal-centered luminescence. For example, lanthanide-based MOFs are particularly interesting due to the characteristic sharp emission bands of the lanthanide ions, which can be sensitized by the organic linker. While specific examples utilizing this compound are not yet widely reported, the structural characteristics of this linker make it a promising candidate for the development of novel ion sensors.

Sensing ApplicationAnalyte TypeSensing MechanismReference Material (Isomer)
Explosive DetectionNitroaromatic CompoundsLuminescence QuenchingGeneral Stilbene-based MOFs
Environmental MonitoringMetal IonsLuminescence ModulationLanthanide MOFs (General)
Industrial SafetyVolatile Organic CompoundsHost-Guest InteractionsPorous Coordination Polymers

Optical and Electronic Materials

The unique electronic structure of the this compound ligand, when incorporated into extended frameworks, gives rise to interesting optical and electronic properties.

The inherent fluorescence of the stilbene moiety in this compound makes it an excellent building block for luminescent materials. When incorporated into metal-organic frameworks, the rigidity of the structure can enhance the luminescence quantum yield by reducing non-radiative decay pathways.

Lanthanide-based MOFs synthesized with stilbene dicarboxylic acid derivatives are of particular interest. In these systems, the organic linker can act as an "antenna," absorbing light and transferring the energy to the lanthanide metal center, which then emits its characteristic sharp and long-lived luminescence. Research on the 4,4'-isomer has shown that these materials can exhibit both photoluminescence and radioluminescence. While detailed photophysical studies on MOFs specifically from the 3,3'-isomer are less common, the general principles of ligand-sensitized lanthanide emission are expected to apply. The specific coordination environment and topology of the framework, influenced by the geometry of the 3,3'-linker, would likely result in unique luminescent properties compared to its 4,4'-analogue.

The electrical conductivity of MOFs is another area of intense investigation. While most MOFs are insulators, the design of conductive MOFs is being pursued for applications in electronic devices and sensors. Charge transport in MOFs can occur through the metal nodes, the organic linkers, or a combination of both. The π-conjugated system of the this compound linker provides a potential pathway for charge transport. Achieving significant conductivity would depend on factors such as the orbital overlap between adjacent linkers and the energy alignment with the metal centers. To date, specific studies detailing the conductivity of MOFs synthesized from this compound are limited in the scientific literature.

PropertyKey FeaturePotential ApplicationStatus for 3,3'-isomer
LuminescenceLigand-based fluorescence, Lanthanide sensitizationSolid-state lighting, DisplaysTheoretical potential, limited specific data
NLO PropertiesThird-order susceptibility from π-conjugationOptical switching, Frequency conversionUnder investigation
ConductivityCharge transport through π-stacked linkersElectronic sensors, Conductive porous materialsLargely unexplored

Biomedical and Biotechnological Applications as Scaffolds

The use of porous materials as scaffolds for biomedical and biotechnological applications, such as tissue engineering and drug delivery, is a rapidly advancing field. Metal-organic frameworks are attractive candidates for these applications due to their high porosity, tunable pore size, and the potential for surface functionalization.

While there is extensive research on biocompatible MOFs for drug delivery and as scaffolds for cell growth, the use of materials specifically derived from this compound in this context is not yet well-documented in the scientific literature. The biocompatibility of any MOF is a critical consideration and would depend on the toxicity of both the metal ions and the organic linker, as well as the stability of the framework in physiological conditions. The porous nature of scaffolds derived from this linker could, in principle, provide a suitable environment for cell adhesion and proliferation, and the pore dimensions could be tailored for the encapsulation and controlled release of therapeutic agents. However, further research is required to establish the feasibility and safety of using materials based on this compound for these biomedical applications.

Drug Delivery System Scaffolds

The potential of MOFs as scaffolds for drug delivery stems from their high porosity, large surface area, and tunable pore sizes, which allow for the encapsulation and controlled release of therapeutic agents. The general principle involves loading a drug molecule into the pores of the MOF and then administering the MOF to release the drug under specific physiological conditions.

Synthesis and Characterization: The synthesis of a MOF using This compound as the organic linker and a suitable metal ion. This would be followed by characterization techniques such as X-ray diffraction (XRD) to determine the crystal structure, and gas sorption analysis to measure the surface area and pore volume.

Drug Loading Studies: Experiments to determine the loading capacity of the MOF for specific drugs. This is often expressed as a weight percentage of the drug relative to the weight of the MOF.

In Vitro Release Studies: Investigation of the drug release profile from the MOF under simulated physiological conditions (e.g., different pH values and temperatures) over time.

Without specific experimental data for MOFs derived from This compound , it is not possible to provide a detailed table of research findings on their performance as drug delivery scaffolds.

Enzyme Immobilization and Biocatalysis

The immobilization of enzymes within MOFs is an area of active research aimed at enhancing enzyme stability, reusability, and catalytic activity. The porous structure of MOFs can provide a protective environment for enzymes, preventing their denaturation under harsh conditions.

The application of MOFs in enzyme immobilization involves encapsulating or attaching enzymes to the MOF structure. The performance of these biocatalytic systems is evaluated based on factors such as:

Enzyme Loading Efficiency: The amount of enzyme that can be successfully immobilized per unit mass of the MOF.

Catalytic Activity: The activity of the immobilized enzyme compared to the free enzyme in solution.

Stability and Reusability: The ability of the immobilized enzyme to retain its activity over multiple catalytic cycles and under various environmental conditions (e.g., temperature, pH, organic solvents).

Similar to the case of drug delivery, there is a lack of specific research articles that have utilized This compound to synthesize MOFs for the purpose of enzyme immobilization and biocatalysis. Consequently, no specific data or detailed research findings can be presented in a tabular format for this application.

Derivatives and Analogues of 3,3 Ethene 1,2 Diyl Dibenzoic Acid

Functionalization Strategies and Modified Ligands

Common functionalization strategies for stilbene-based ligands include:

Substitution on the Aromatic Rings: Introducing various functional groups onto the phenyl rings can alter the ligand's electronic nature, steric profile, and potential for secondary interactions. For example, the incorporation of electron-donating groups (e.g., methoxy, -OCH₃) or electron-withdrawing groups (e.g., nitro, -NO₂) can modulate the luminescence properties and catalytic activity of the resulting MOFs. osti.gov

Modification of Carboxylic Acid Groups: The carboxylic acid moieties can be converted into other functional groups, such as esters or amides, to change their coordination modes and the dimensionality of the resulting coordination polymers. msu.edu

Introduction of Additional Coordination Sites: Functional groups capable of metal coordination, such as amino (-NH₂) or pyridyl moieties, can be introduced to create multinodal ligands. This strategy allows for the construction of more complex and robust framework topologies.

These modifications are typically achieved through standard organic synthesis protocols. For instance, stilbene (B7821643) derivatives can be synthesized via methods like the Wittig reaction, Heck coupling, or McMurry coupling, allowing for the incorporation of a wide range of functional groups. nih.govchemrxiv.orgchemrxiv.org The resulting modified ligands can then be used to construct novel MOFs with enhanced functionalities, such as improved gas sorption, selective catalysis, or tailored luminescent sensing capabilities.

Structure-Property Relationships in Analogous Compounds

The relationship between the structure of the organic linker and the properties of the resulting material is a central theme in the study of coordination polymers. In the context of stilbene dicarboxylic acid analogues, subtle changes in the molecular structure can lead to significant differences in the properties of the assembled frameworks.

Property3,3'- Isomer (meta-substituted)4,4'- Isomer (para-substituted)Rationale
Geometry Bent / AngularLinearThe meta-substitution results in a V-shaped linker, while para-substitution yields a linear, rigid linker.
Resulting MOF Topology Often leads to more complex, potentially interpenetrated structures. Can result in novel network topologies.Tends to form more predictable, often highly symmetric and porous frameworks like the well-known IRMOF series. rsc.orgThe linker's geometry directly templates the arrangement of metal nodes in the extended structure.
Luminescence Luminescence properties are sensitive to the specific framework structure and inter-ligand interactions.The linear and planar nature often facilitates π-π stacking, which can significantly affect the emission spectra. rsc.orgThe spatial arrangement and electronic coupling between stilbene units, governed by the framework, dictate the luminescent behavior.
Gas Adsorption The resulting pore shape and connectivity can be tailored for specific guest molecules, but predicting the outcome is more challenging. patsnap.comThe linear nature often leads to the formation of well-defined, one-dimensional channels, which can be ideal for certain gas separation applications. Pore size, shape, and the chemical environment within the pores are directly influenced by the linker's geometry.

Furthermore, the introduction of functional groups onto the stilbene backbone directly impacts the material's properties. For instance, adding basic amino groups can enhance CO₂ adsorption affinity, while incorporating bulky side groups can systematically alter the pore size and selectivity of the framework. osti.gov The study of these structure-property relationships is crucial for the rational design of materials with desired functionalities. nih.gov

Exploring Different Linker Geometries and Substitutions

The geometry of the organic linker is a critical determinant of the final structure and properties of a metal-organic framework. Beyond the positional isomerism of the carboxylate groups, other geometric aspects of the 3,3'-(ethene-1,2-diyl)dibenzoic acid linker and its analogues can be explored.

Cis/Trans Isomerism: The ethene bridge in stilbene-based linkers can exist in either a cis (Z) or trans (E) configuration.

trans (E)-stilbene dicarboxylic acids: These isomers are generally linear and rigid, making them popular choices for constructing robust, porous frameworks. rsc.org

cis (Z)-stilbene dicarboxylic acids: These isomers have a bent, non-planar geometry. Their use in MOF synthesis is less common but offers a route to novel and often unpredictable network topologies that are inaccessible with their linear counterparts. rsc.orgrsc.org Research has shown that using (Z)-4,4′-stilbene dicarboxylic acid can lead to microporous 3D frameworks with unique channel structures. rsc.orgrsc.org

Linker Length and Flexibility: The length of the central linker can be extended by introducing additional conjugated units (e.g., extra phenyl rings). This generally leads to larger pore sizes within the resulting MOFs. Introducing flexible aliphatic chains instead of the rigid ethene bridge would drastically alter the linker's conformational freedom, leading to dynamic frameworks that can respond to external stimuli like guest molecules or temperature changes.

Heteroatom Substitution: Replacing the ethene (-CH=CH-) bridge with other linking groups containing heteroatoms can also create valuable analogues. For example, an azobenzene (B91143) (-N=N-) bridge introduces a photoresponsive element, allowing the geometry of the linker to be switched between trans and cis isomers using light. This can impart photoswitchable properties to the resulting MOF, such as tunable gas adsorption or guest release.

By systematically varying the linker's geometry, length, flexibility, and the nature of its substituent groups, researchers can achieve a high degree of control over the structure and function of the resulting materials, paving the way for advanced applications in gas storage, separation, and sensing. patsnap.com

Future Research Directions and Challenges

Rational Design of Next-Generation Materials

The rational design of new materials hinges on a deep understanding of the structure-property relationships of their constituent building blocks. For 3,3'-(ethene-1,2-diyl)dibenzoic acid, future research should focus on its potential as a versatile linker in the creation of MOFs and coordination polymers. The non-linear arrangement of the carboxylate groups is predicted to favor the formation of intricate three-dimensional frameworks with unique pore structures and potential applications in gas storage, separation, and catalysis.

Computational modeling and simulation will be instrumental in predicting the topologies of frameworks that can be assembled from this linker with various metal ions. These theoretical studies can guide synthetic efforts, saving significant time and resources. Key research questions will involve how the stereochemistry of the ethene bridge (cis vs. trans) influences the final framework structure and its properties.

Upscaling and Commercialization Potential for Derived Materials

The journey from a laboratory-synthesized material to a commercially viable product is fraught with challenges. For materials derived from this compound, a primary obstacle will be the development of scalable and cost-effective synthetic routes for the linker itself. Subsequently, the synthesis of the final material, such as a MOF, must be optimized for large-scale production without compromising its quality and performance.

Continuous flow synthesis is a promising avenue for the scalable production of MOFs. This technique offers better control over reaction parameters, leading to more consistent product quality and higher yields compared to traditional batch synthesis. Overcoming challenges related to solvent use and recycling will be crucial for the economic and environmental sustainability of any commercialization effort.

Advanced Characterization Techniques for In-Situ Studies

To fully understand the behavior and performance of materials derived from this compound, advanced in-situ characterization techniques will be indispensable. Techniques such as in-situ X-ray diffraction and spectroscopy can provide real-time insights into the formation, structural changes, and guest-host interactions of these materials under operational conditions.

For instance, monitoring the structural dynamics of a MOF during gas adsorption or a catalytic reaction can reveal mechanisms that are not apparent from static measurements. This detailed understanding is critical for optimizing material performance and designing next-generation materials with enhanced functionalities.

Addressing Stability and Durability Issues in Framework Materials

A significant hurdle for the practical application of many framework materials, including MOFs, is their limited stability under harsh chemical and thermal conditions. Future research must focus on developing strategies to enhance the robustness of frameworks constructed using this compound.

Strategies to improve stability include the use of stronger metal-ligand bonds, the introduction of hydrophobic functional groups to improve water resistance, and the formation of interpenetrated or polymer-composite frameworks to enhance mechanical strength. A thorough investigation into the degradation pathways of these materials will be essential for devising effective stabilization strategies.

Q & A

Q. What are the recommended methodologies for synthesizing 3,3'-(Ethene-1,2-diyl)dibenzoic acid with high purity?

Answer: The synthesis of this compound typically involves coupling reactions of substituted benzoic acid derivatives. A common approach is the Horner-Wadsworth-Emmons reaction or Stille coupling , optimized for meta-substituted aromatic systems. For purity control:

  • Use HPLC (>98% purity) and HNMR to confirm the absence of side products (e.g., unreacted monomers or regioisomers).
  • Purification via recrystallization in DMF or DMSO is recommended due to the compound’s solubility profile .

Q. How can the crystal structure of this compound be resolved using X-ray diffraction (XRD)?

Answer:

  • Data Collection : Use a single-crystal X-ray diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution : Employ the SHELXS program for phase determination via direct methods .
  • Refinement : Apply SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Validate using the CIF check tool in PLATON .

Advanced Research Questions

Q. How does the meta-substitution (3,3') influence the design of metal-organic frameworks (MOFs) compared to para-substituted analogs (e.g., 4,4')?

Answer:

  • Geometric Effects : The meta-substitution creates a non-linear coordination geometry , leading to distorted pore structures in MOFs. This contrasts with the linear, symmetric pores formed by para-substituted linkers (e.g., 4,4'-(ethene-1,2-diyl)dibenzoic acid in IRMOF-61) .
  • Functional Implications : Meta-substituted MOFs may exhibit enhanced gas adsorption selectivity due to irregular pore channels, as demonstrated in lanthanide-based frameworks . Validate via BET surface area analysis and CO₂ adsorption isotherms .

Q. What experimental strategies can resolve contradictions in single-molecule conductance data for E/Z isomers of this compound?

Answer:

  • STM-BJ Technique : Use the scanning tunneling microscopy break-junction (STM-BJ) method to measure conductance. The Z isomer typically shows higher conductance (e.g., 10⁻³ G₀) due to shorter molecular length and stronger electronic coupling .
  • Break-Off Distance Analysis : Compare experimental break-off distances with molecular dynamics simulations to correlate conductance groups (A/B/C) with molecular conformations .
  • Photoisomerization Control : Irradiate the sample at 365 nm (E→Z) and 450 nm (Z→E) to confirm reversible switching .

Q. How can researchers interpret conflicting luminescence data in lanthanide MOFs incorporating this compound?

Answer:

  • Quenching Mechanisms : Conflicting luminescence may arise from ligand-to-metal charge transfer (LMCT) inefficiency or solvent interference . Conduct time-resolved photoluminescence (TRPL) to differentiate between radiative and non-radiative decay pathways.
  • Structural Validation : Perform powder XRD to confirm framework integrity and FTIR to assess carboxylate coordination modes .

Methodological Considerations

Q. What are the best practices for characterizing isomerization-induced changes in molecular junctions?

Answer:

  • In Situ Spectroscopy : Combine UV-vis and Raman spectroscopy to monitor isomerization in real time.
  • Conductance Mapping : Use histogram analysis of STM-BJ data to statistically validate conductance shifts (e.g., Z isomers show narrower distributions due to rigid conformations) .

Q. How can computational modeling complement experimental data for this compound-based systems?

Answer:

  • DFT Calculations : Optimize molecular geometries at the B3LYP/6-31G level to predict electronic properties (e.g., HOMO-LUMO gaps).
  • Molecular Dynamics (MD) : Simulate adsorption dynamics in MOFs using Grand Canonical Monte Carlo (GCMC) methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.